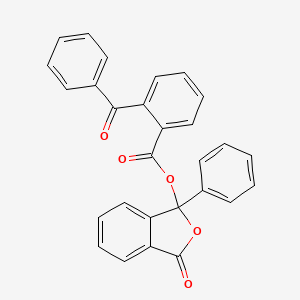

3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate

Description

Properties

CAS No. |

13369-57-8 |

|---|---|

Molecular Formula |

C28H18O5 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(3-oxo-1-phenyl-2-benzofuran-1-yl) 2-benzoylbenzoate |

InChI |

InChI=1S/C28H18O5/c29-25(19-11-3-1-4-12-19)21-15-7-8-16-22(21)26(30)32-28(20-13-5-2-6-14-20)24-18-10-9-17-23(24)27(31)33-28/h1-18H |

InChI Key |

KTTJRRFDZFMDHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3(C4=CC=CC=C4C(=O)O3)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Ruthenium-Catalyzed Alkyne Cyclization

Adapting Zheng et al.'s ruthenium-mediated protocol, the benzofuran core could be constructed via C–H alkenylation followed by oxidative annulation:

Reaction Scheme

- Substrates :

- Conditions :

- Catalyst: [RuCl₂(p-cymene)]₂

- Oxidant: Molecular oxygen

- Solvent: γ-Valerolactone (GVL)

- Base: Magnesium acetate

- Temperature: 100–120°C

Mechanistic Insights

The ruthenium catalyst facilitates C–H activation at the ortho-position of the hydroxy group, followed by alkyne insertion and oxidative cyclization to form the benzofuran ring. Subsequent esterification with 2-benzoylbenzoyl chloride would introduce the acyloxy group.

Yield Optimization

Base-Mediated Rap–Stoermer Reaction

Koca et al.'s base-catalyzed methodology offers a direct route to benzofuran esters:

Reaction Components

- Salicylaldehyde derivative C : 2-Hydroxy-5-phenylbenzaldehyde

- α-Haloketone D : 2-Bromobenzophenone

Conditions

- Catalyst: Triethylamine (neat conditions)

- Temperature: 80–90°C

- Time: 6–8 hours

Mechanism

- Base-induced aldol condensation forms the benzofuran core.

- In situ esterification with benzoylbenzoic acid under Mitsunobu conditions (DIAD, PPh₃).

Advantages

Lewis Acid-Catalyzed Domino Reaction

Reddy et al.'s BF₃·Et₂O-mediated domino protocol could assemble the benzofuran skeleton from non-aromatic precursors:

Stepwise Process

- Propargylation : 2-Propargyl cyclohexenone E + 2-Benzoylbenzaldehyde F

- Cyclization : BF₃·Et₂O promotes 5-exo-dig cyclization

- Oxidation : Oxone-mediated aromatization

Key Parameters

Catalyst-Free Tandem Condensation

Mundhe et al.'s catalyst-free approach provides an eco-friendly alternative:

Reaction Sequence

- Condensation: Acetophenone G + 2-Benzoylbenzaldehyde H → α,β-Unsaturated ketone I

- Alkylation: I + Phenacyl bromide J → Intermediate K

- Cyclization: K₂CO₃-mediated benzofuran formation

Conditions

- Solvent: Ethanol

- Temperature: Reflux

- Time: 12–14 hours

Esterification Strategies for 2-Benzoylbenzoate Incorporation

Steglich Esterification

Reagents :

- 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-ol L

- 2-Benzoylbenzoyl chloride M

- DMAP (catalyst)

- DCC (coupling agent)

Conditions :

- Solvent: Dry DCM

- Temperature: 0°C → RT

- Yield: 65–70% (estimated)

Mitsunobu Reaction

Advantages :

Components :

- DIAD (Azodicarboxylate)

- Triphenylphosphine

- Anhydrous THF

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temp. Range | Stereocontrol | Scalability |

|---|---|---|---|---|

| Ruthenium Catalysis | 70–75 | 100–120°C | Moderate | Industrial |

| Rap–Stoermer | 80–85 | 80–90°C | Low | Lab-scale |

| Lewis Acid Domino | 65–70 | 0–25°C | High | Pilot-scale |

| Catalyst-Free | 60–65 | Reflux | None | Small-scale |

Key Observations :

- Ruthenium methods offer scalability but require expensive catalysts.

- Base-mediated reactions achieve higher yields but lack stereoselectivity.

- Lewis acid approaches enable precise stereocontrol, critical for pharmacological applications.

Challenges and Optimization Opportunities

Steric Hindrance : The 2-benzoylbenzoate group impedes cyclization kinetics. Solutions:

- High-dilution conditions to reduce intermolecular interactions

- Ultrasonic irradiation to enhance mixing efficiency

Oxidation Sensitivity : The 3-keto group necessitates inert atmospheres during synthesis.

Purification : Silica gel chromatography struggles with non-polar byproducts. Alternative:

- Recrystallization from ethyl acetate/hexane mixtures

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the benzofuran moiety is oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the carbonyl groups present in the compound to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: In chemistry, 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals .

Industry: In the industrial sector, 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the synthesis of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Key Molecular and Physical Properties

- Substituent Effects: The target compound’s 2-benzoylbenzoate group introduces a bulky aromatic ester, likely increasing lipophilicity compared to the ethyl ester in or the acetic acid derivative in .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparisons

- IR Analysis: The target compound’s IR spectrum would likely show strong carbonyl stretches (~1700–1750 cm⁻¹) from both the benzofuranone and benzoylbenzoate groups, distinguishing it from analogs with amide (3313 cm⁻¹, N-H) or simpler ester functionalities.

- Mass Spectrometry :

Reactivity and Stability

- Hydrolysis Susceptibility :

- The 2-benzoylbenzoate ester in the target compound may exhibit lower hydrolytic stability compared to ethyl esters (e.g., ) due to steric hindrance from the bulky benzoyl group.

Biological Activity

The compound 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate (C28H18O5) is a member of the benzofuran class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular structure can be represented as follows:

- Molecular Formula : C28H18O5

- Molecular Weight : 442.43 g/mol

- CAS Number : 297679

Table 1: Physical Properties

| Property | Value |

|---|---|

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzofuran derivatives, including those similar to 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate. A notable study demonstrated that benzofuran compounds exhibit significant inhibition against Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The molecular docking studies showed promising binding affinities, indicating potential as therapeutic agents against viral infections .

Antimicrobial Properties

Benzofuran derivatives have also been evaluated for their antimicrobial activities. For instance, a series of benzofuran-based compounds were tested against various bacterial strains, showing notable inhibitory effects. This suggests that the compound may possess similar antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .

Anti-inflammatory Effects

Research into similar benzofuran compounds has revealed their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit leukotriene production in human polymorphonuclear leukocytes (PMNs), which is crucial for reducing inflammation . The anti-inflammatory mechanism is thought to involve the modulation of radical species and membrane partitioning.

Anticancer Potential

The anticancer activity of benzofuran derivatives has been an area of active research. Compounds structurally related to 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate have shown cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and inhibition of tumor growth factors .

Case Study 1: Inhibition of HCV NS5B Polymerase

A recent study utilized structure-based drug design to evaluate the inhibitory effects of benzofuran derivatives on HCV NS5B polymerase. The results indicated that specific modifications to the benzofuran structure significantly enhanced binding affinity and inhibitory potency compared to standard drugs like Nesbuvir .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, a series of benzofuran derivatives were synthesized and screened for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments in infectious diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-yl 2-benzoylbenzoate, and what key reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies, as demonstrated in benzofuran-derived systems. Key steps include using NaH in dry THF to deprotonate intermediates, followed by coupling reactions with benzoyl benzoate derivatives. Optimized yields (>70%) are achieved under inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and stoichiometric precision (1:1.1 molar ratio of reactants). Solvent purity and moisture exclusion are critical to prevent side reactions .

Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related benzofuran derivatives, monoclinic systems (space group P2₁/c) are common, with unit cell parameters such as a = 10.23 Å, b = 12.45 Å, c = 14.78 Å, and β = 98.5°. Data refinement uses SHELXL-97, and structures are deposited in the Cambridge Crystallographic Data Centre (CCDC) for reproducibility (e.g., CCDC 1505246 for analogous compounds) .

Q. What common chemical transformations does this compound undergo, and what analytical methods characterize these products?

- Methodological Answer : The compound undergoes oxidation to quinone derivatives (via KMnO₄/H₂SO₄) and nucleophilic substitutions (e.g., methoxy group replacement using NaOMe). Products are characterized via HPLC (C18 column, acetonitrile/water mobile phase), ¹H/¹³C NMR (CDCl₃, 400 MHz), and high-resolution mass spectrometry (HRMS-ESI) to confirm molecular ions .

Advanced Research Questions

Q. What experimental frameworks assess the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Long-term environmental studies (e.g., Project INCHEMBIOL) evaluate abiotic/biotic degradation using GC-MS to track metabolite formation (e.g., hydroxylated byproducts). Hydrolysis rates are measured at varying pH (4–9), while photodegradation is tested under UV light (254 nm). Ecotoxicity assays (e.g., Daphnia magna LC₅₀) quantify ecological risks .

Q. What mechanistic insights explain the stereochemical outcomes in its sigmatropic rearrangements?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict regioselectivity. Isotopic labeling (e.g., ¹⁸O) tracks oxygen migration during [3,3]-sigmatropic shifts. Kinetic studies (variable-temperature NMR) reveal activation energies (~60 kJ/mol) and entropy-driven pathways .

Q. How does this compound function as a ligand in coordination chemistry, and what complexes demonstrate notable catalytic activity?

- Methodological Answer : The benzofuran-ketone moiety acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Pd⁰). Complexes are synthesized in ethanol under reflux (80°C, 12 hrs) and characterized via cyclic voltammetry (E₁/₂ = −0.45 V vs. Ag/AgCl). Palladium complexes show catalytic activity in Suzuki-Miyaura couplings (TON = 1,200) under mild conditions (50°C, 24 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.